(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide
CAS No.: 1331643-32-3
Cat. No.: VC0142787
Molecular Formula: C24H23N3O2
Molecular Weight: 385.467
* For research use only. Not for human or veterinary use.

CAS No. | 1331643-32-3 |
---|---|
Molecular Formula | C24H23N3O2 |
Molecular Weight | 385.467 |
IUPAC Name | 4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Standard InChI | InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- |
Standard InChI Key | BCHPNTIJLIFVLF-VHXPQNKSSA-N |
SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 |
Chemical Identity and Structural Features
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide, identified by CAS number 1331643-32-3, is a modified version of tamoxifen that contains specific structural alterations. The compound is characterized by a molecular formula of C₂₄H₂₃N₃O₂ with a molecular weight of 385.45800 . The compound name indicates several key structural features: the "E/Z" designation refers to the geometric isomerism around a carbon-carbon double bond, "N,N-Didesmethyl" indicates the removal of two methyl groups from nitrogen atoms present in the parent tamoxifen structure, "4-hydroxy" denotes a hydroxyl group at the 4-position, and "2'-Azide" specifies an azide functional group at the 2' position .
The compound is also identified by the systematic name 4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol, which provides additional structural insight into its configuration . This compound represents a specifically modified derivative of tamoxifen, which is a well-established selective estrogen receptor modulator (SERM) widely used in breast cancer treatment and prevention .
Physicochemical Properties
The physicochemical properties of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide provide important insights into its potential behavior in biological systems and its applications in research settings. Key properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃N₃O₂ |
Molecular Weight | 385.45800 |
Exact Mass | 385.17900 |
PSA (Polar Surface Area) | 79.21000 |
LogP | 5.90316 |
Physical State | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The compound possesses a relatively high LogP value of 5.90316, indicating significant lipophilicity, which may influence its membrane permeability and distribution in biological systems . The Polar Surface Area (PSA) of 79.21000 suggests moderate potential for cell membrane penetration, a characteristic that could be relevant for its potential biological activity .
Relationship to Tamoxifen Family
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is structurally related to tamoxifen, a selective estrogen receptor modulator (SERM) that has been extensively used in the treatment and prevention of breast cancer. Tamoxifen undergoes metabolic transformation in the body, producing several metabolites including 4-hydroxytamoxifen (OHT) and N-desmethyl tamoxifen (DMT) .
Click Chemistry Applications
The presence of an azide group in (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide suggests potential applications in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This chemistry allows for the conjugation of the tamoxifen derivative to other molecules containing alkyne groups .
Similar approaches have been documented with other compounds. For example, research has shown that MTX (methotrexate) reagents with azide ligation handles allow for γ-selective conjugation, enabling the creation of fusion compounds suitable for various applications . By analogy, the azide functionality in (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide could potentially be utilized for selective conjugation to create novel tamoxifen-based research tools.
Research Tools and Applications
Labeling and Imaging Applications
The unique structure of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide, particularly its azide functionality, suggests potential applications in biological labeling and imaging. Research on related compounds has demonstrated the successful attachment of fluorescent dyes to 4-hydroxytamoxifen analogs, creating tools for visualizing interactions with cellular targets .
The azide group provides a convenient handle for bioorthogonal click chemistry reactions, which could be utilized to attach fluorophores, affinity tags, or other functional groups without significantly altering the compound's ability to bind to target proteins. Such labeled derivatives could be valuable for studying the distribution, metabolism, and molecular interactions of tamoxifen-related compounds in biological systems.
Future Research Directions
Future research on (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide might focus on several promising directions:
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Comprehensive characterization of physical and chemical properties to fill existing knowledge gaps
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Development of optimized synthesis routes with control over E/Z isomer ratios
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Evaluation of estrogen receptor binding affinities and comparison with other tamoxifen derivatives
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Investigation of potential applications in click chemistry for creating novel research tools
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Assessment of anticancer activity and mechanisms, particularly in comparison to established tamoxifen metabolites
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Exploration of applications in inducible gene expression systems with potential advantages over current compounds
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Development of innovative imaging or labeling tools based on the compound's unique structural features
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